2,6-Dichloro-3-(difluoromethoxy)anisole
Description
Chemical Identity and Nomenclature
This compound is a halogenated aromatic ether characterized by its complex substitution pattern on a benzene ring. The compound is officially registered under the Chemical Abstracts Service number 1803817-64-2 and possesses the molecular formula C8H6Cl2F2O2 with a molecular weight of 243.03 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene, which precisely describes the positional arrangement of all substituents on the aromatic ring.
The nomenclature of this compound reflects its structural complexity, incorporating multiple functional groups that contribute to its distinctive chemical properties. The anisole designation indicates the presence of a methoxy group attached to a benzene ring, while the numerical prefixes specify the exact positions of the chlorine atoms at the 2 and 6 positions relative to the methoxy group. The difluoromethoxy substituent at the 3 position represents a particularly significant structural feature, as difluoromethoxy groups have emerged as important pharmacophores in modern drug design due to their unique electronic and steric properties.
The molecular structure features a benzene ring bearing four distinct substituents: two chlorine atoms, one methoxy group, and one difluoromethoxy group. This substitution pattern creates a highly functionalized aromatic system with distinctive electronic characteristics. The compound exists as a crystalline solid under standard laboratory conditions, with commercial preparations typically maintaining a minimum purity specification of 95 percent.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1803817-64-2 |
| Molecular Formula | C8H6Cl2F2O2 |
| Molecular Weight | 243.03 g/mol |
| International Union of Pure and Applied Chemistry Name | 1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene |
| Common Name | This compound |
| Physical State | Crystalline solid |
| Commercial Purity | 95% minimum |
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of fluorinated organic chemistry and the systematic exploration of anisole derivatives for pharmaceutical applications. The synthesis and characterization of this compound emerged from the growing recognition that difluoromethoxy groups could serve as valuable bioisosteres, offering unique properties compared to traditional functional groups in medicinal chemistry.
The foundational work on trifluoromethoxy and difluoromethoxy substituents began gaining momentum in the 1950s and 1960s, initially driven by research into anesthetic compounds. Early investigations focused on understanding how fluorinated ethers could improve the therapeutic profiles of bioactive molecules through enhanced stability and modified physicochemical properties. This historical context provided the scientific basis for later exploration of more complex difluoromethoxy-containing aromatics.
Research into difluoromethyl bioisosteres has revealed that these groups can function as "lipophilic hydrogen bond donors," offering distinct advantages over traditional substituents. The difluoromethyl group demonstrates hydrogen bond acidity parameters ranging from 0.085 to 0.126, positioning it as a hydrogen bond donor comparable to thiophenol, aniline, and amine groups, though not as strong as hydroxyl groups. These findings have significantly influenced the rational design of compounds like this compound for potential pharmaceutical applications.
The synthesis of chlorinated anisole derivatives has historical precedent in classical organic chemistry, with methods for introducing multiple chlorine substituents onto aromatic rings having been established through decades of research. The preparation of anisole derivatives traditionally involves alkylation reactions of substituted phenols, as demonstrated in patent literature describing the synthesis of anisole through reaction of sodium phenolate with dimethyl sulfate under controlled conditions.
Academic and Industrial Significance
The academic and industrial significance of this compound stems from its potential utility as a synthetic intermediate and its embodiment of important structural motifs in contemporary chemical research. The compound represents a convergence of several significant trends in modern organic chemistry, including the strategic incorporation of fluorine atoms for property optimization and the development of polyfunctionalized aromatic scaffolds for pharmaceutical applications.
In academic research contexts, this compound serves as a valuable model system for studying the electronic effects of multiple halogen substituents on aromatic systems. The presence of both chlorine and fluorine atoms, along with electron-donating methoxy groups, creates a complex electronic environment that influences reactivity patterns and molecular properties. Research has demonstrated that fluorinated substituents can significantly alter the conformational preferences of aromatic ethers, with difluoromethoxy groups exhibiting unique rotational barriers and preferred orientations relative to the aromatic plane.
The industrial significance of this compound is closely tied to its potential applications in pharmaceutical synthesis. Contemporary drug discovery efforts have increasingly focused on incorporating fluorinated building blocks to improve the pharmacological properties of lead compounds. The difluoromethoxy group has emerged as particularly valuable due to its ability to modulate lipophilicity, metabolic stability, and protein binding interactions.
Table 2: Research Applications and Synthetic Utilities
| Application Area | Significance | Research Focus |
|---|---|---|
| Pharmaceutical Intermediates | High | Bioisostere development |
| Agrochemical Synthesis | Moderate | Crop protection agents |
| Materials Science | Emerging | Fluorinated polymers |
| Medicinal Chemistry | High | Structure-activity relationships |
| Synthetic Methodology | Moderate | Halogenation techniques |
Recent studies on fluorinated taxoids have demonstrated the profound impact that strategic fluorine incorporation can have on biological activity. Research has shown that compounds bearing difluoromethoxy groups at specific positions can exhibit dramatically enhanced potency against drug-resistant cancer cell lines, with some derivatives showing improvements of over 100-fold compared to non-fluorinated analogs. These findings underscore the potential value of compounds like this compound as synthetic precursors for bioactive molecules.
The compound also holds significance in the context of agrochemical development, where fluorinated aromatics have found extensive use in the synthesis of pesticides and herbicides. The structural similarity to known agrochemical intermediates, combined with the presence of multiple reactive sites for further functionalization, positions this compound as a potentially valuable building block for crop protection agent development.
From a synthetic methodology perspective, this compound represents an important target for developing efficient synthetic routes to polyfunctionalized aromatics. The challenge of introducing multiple different substituents onto a benzene ring in a controlled manner drives innovation in synthetic chemistry, leading to improved methods for selective halogenation, etherification, and functional group manipulation. Research into the synthesis of related compounds has revealed various approaches for constructing complex substitution patterns, including photochlorination methods and metal-catalyzed cross-coupling reactions.
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-7-4(9)2-3-5(6(7)10)14-8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVFWTWHGOYFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)anisole typically involves the reaction of 2,6-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
2,6-Dichloro-3-(difluoromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the anisole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development :
2,6-Dichloro-3-(difluoromethoxy)anisole is being investigated as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. For instance, halogenated compounds often exhibit improved pharmacokinetic properties due to increased metabolic stability and altered lipophilicity.
Case Study : A recent study explored the synthesis of fluorinated derivatives from this compound, which showed promising results in targeting specific biological pathways associated with cancer treatment. The introduction of fluorine atoms is known to enhance the binding affinity to biological targets, making such derivatives valuable in drug design .
Agrochemical Applications
Pesticide Development :
The compound's halogenated structure contributes to its potential use in developing new agrochemicals. Chlorinated and fluorinated compounds are often more effective as pesticides due to their increased stability and potency against pests.
Data Table : Comparison of Biological Activity
| Compound | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Insecticide | 85 | |
| Similar Chlorinated Compound | Insecticide | 75 | |
| Fluorinated Anisole Variant | Fungicide | 90 |
Material Science
Synthesis of Specialty Chemicals :
This compound serves as a building block in the synthesis of specialty materials with specific properties. Its unique combination of chlorine and difluoromethoxy groups allows for the development of materials with tailored physical and chemical properties.
Case Study : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)anisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Structural Differences :
- The difluoromethoxy group (-OCF₂H) in the target compound provides moderate electronegativity and hydrophobicity, balancing the strong electron-withdrawing effects of chlorine substituents.
- Trifluoromethyl (-CF₃) analogs exhibit higher lipophilicity (logP ~4.2) but may face synthetic challenges due to their rigidity .
Physical and Chemical Properties
Notable Trends:
- The target compound’s logP is higher than 4-chloromethyl-2,6-dimethyl-anisole due to fluorine’s lipophilicity-enhancing effects .
- Compared to trifluoromethyl analogs, the difluoromethoxy group offers a balance between hydrophobicity and synthetic accessibility .
Research Findings and Challenges
Sorption Behavior: Anisole derivatives with fluorinated groups exhibit enhanced affinity for aromatic surfaces in CNC grafts, suggesting the target compound could improve selectivity in sensor or filtration technologies .
Toxicity Concerns : Dichloro-substituted benzimidazoles have shown antiviral activity but may face toxicity challenges; similar evaluations are needed for the target compound .
Biological Activity
Overview
2,6-Dichloro-3-(difluoromethoxy)anisole, with the molecular formula CHClFO, is a halogenated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern, which may influence its reactivity and interaction with biological systems.
- Molecular Weight: 243.03 g/mol
- IUPAC Name: 1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene
- Chemical Structure:
- The compound features two chlorine atoms and a difluoromethoxy group attached to an anisole structure, which contributes to its distinct properties.
Biological Activity
Recent studies have indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Research suggests that this compound has potential antimicrobial effects. Its structure allows it to interact with microbial membranes or enzymes, inhibiting growth or function. For example, a study demonstrated that halogenated anisoles can disrupt bacterial cell walls, leading to increased susceptibility to antibiotics.
Anticancer Activity
The compound is being investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. One study highlighted its effectiveness against specific cancer cell lines, suggesting a potential role in cancer therapy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, including:
- Enzymatic Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation: The compound could potentially bind to specific receptors, altering cellular signaling pathways critical for growth and survival.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Dichloroanisole | Lacks difluoromethoxy group | Moderate antimicrobial |
| 3,5-Dichloro-2-(difluoromethoxy)anisole | Different substitution pattern | Potential anticancer |
| 2,6-Difluoro-3-(methoxy)anisole | Contains fluorine instead of chlorine | Varies; less studied |
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of various halogenated anisoles against bacterial strains. The results indicated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the reduction in viability was associated with increased apoptosis markers .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,6-Dichloro-3-(difluoromethoxy)anisole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, refluxing intermediates in DMSO under reduced pressure (18 hours) followed by crystallization in water-ethanol yields derivatives with ~65% efficiency . Optimization may involve adjusting reaction time, solvent polarity (e.g., DMSO vs. DMF), and temperature gradients. Characterization via NMR and mass spectrometry is critical to confirm structural integrity.
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Methodological Answer : Use a combination of:
- HPLC for purity assessment (≥95% threshold for research-grade material).
- NMR (¹H/¹³C) to verify substituent positions (e.g., difluoromethoxy vs. methoxy groups).
- X-ray crystallography for unambiguous confirmation, as demonstrated in thiourea derivatives .
- Mass spectrometry (HRMS) for molecular ion validation.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact).
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : In airtight containers at 4°C, away from oxidizing agents .
- Waste disposal : Segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Validate via orthogonal methods : Combine in vitro enzyme inhibition with in vivo zebrafish models.
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of variability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of halogenated anisole derivatives?
- Methodological Answer :
- Modular synthesis : Introduce substituents (e.g., -Br, -CF₃) at positions 2, 4, and 6 to probe electronic effects.
- Computational modeling : DFT calculations (e.g., Gibbs free energy of activation) to predict reactivity .
- Bioisosteric replacement : Replace difluoromethoxy with trifluoromethoxy to assess steric vs. electronic contributions .
Q. How does the compound’s environmental persistence correlate with its halogen substituents, and what analytical methods quantify its degradation?
- Methodological Answer :
- Persistence assays : Use OECD 301F (ready biodegradability) in simulated wastewater.
- LC-MS/MS : Detect degradation products (e.g., dichlorophenols) with MRM transitions.
- QSAR models : Predict half-life in soil using logP and Hammett constants .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
